molecular formula C13H24ClNO3 B1399118 Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride CAS No. 1158426-06-2

Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride

Cat. No.: B1399118
CAS No.: 1158426-06-2
M. Wt: 277.79 g/mol
InChI Key: HZRZMTYPQZOTFU-UHFFFAOYSA-N
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Description

Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride is a useful research compound. Its molecular formula is C13H24ClNO3 and its molecular weight is 277.79 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of various chemical entities, demonstrating its versatility in chemical reactions. One study presented the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate by reacting 2-(Hydroxy-phenyl)-acetic acid methyl ester with 3,4-dihydro-2H-pyran, showcasing the compound's utility in creating complex molecules with high purity and yield (Zhang Guo-fu, 2012).
  • Another study highlighted the use of the tetrahydro-2H-pyran moiety in the synthesis of Methyl 4‐Hydroxy‐2‐Butynoate, a reaction involving multiple steps and showcasing the compound's role in forming complex structures (Earl, Townsend, 2003).
  • The compound was also utilized in the synthesis of novel compounds like 3-(3-Methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives. This synthesis involved a one-pot, three-component reaction, demonstrating the compound's adaptability in multi-component chemical processes and ease of purification (Alizadeh, Ghanbaripour, 2014).

Potential Pharmacological Applications

  • The compound has been a part of the synthesis of potential pharmacological agents, such as anticonvulsant compounds. A study synthesized a series of new 3‐hydroxy‐6‐hydroxymethyl/methyl‐2‐substituted 4H‐pyran‐4‐ones by reacting kojic acid or allomaltol with piperidine derivatives, showcasing the compound's role in the creation of potential medicinal compounds with anticonvulsant activity (Aytemir, Çalış, 2010).

Drug Metabolite Studies

Properties

IUPAC Name

methyl 2-[1-(oxan-4-yl)piperidin-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c1-16-13(15)10-11-2-6-14(7-3-11)12-4-8-17-9-5-12;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRZMTYPQZOTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.